molecular formula C21H17NO3 B13474870 (9H-fluoren-9-yl)methyl (4-hydroxyphenyl)carbamate

(9H-fluoren-9-yl)methyl (4-hydroxyphenyl)carbamate

Cat. No.: B13474870
M. Wt: 331.4 g/mol
InChI Key: XAYMTWKHRWOSHJ-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-(4-hydroxyphenyl)carbamate is a compound of interest in various fields of chemistry and biology. This compound features a fluorenyl group attached to a carbamate moiety, which is further linked to a hydroxyphenyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-(4-hydroxyphenyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 4-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process by allowing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-(4-hydroxyphenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated fluorenyl derivatives.

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-(4-hydroxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-(4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

(9H-fluoren-9-yl)methyl N-(4-hydroxyphenyl)carbamate is unique due to its combination of a fluorenyl group and a hydroxyphenyl carbamate moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it useful in various scientific applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-hydroxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYMTWKHRWOSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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